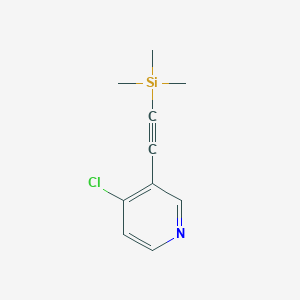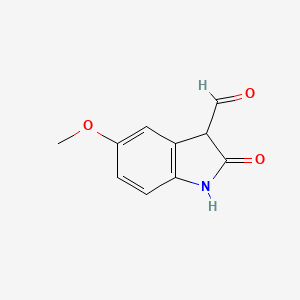![molecular formula C6H8ClN3O2 B1487539 2-クロロ-N-[(3-メチル-1,2,4-オキサジアゾール-5-イル)メチル]アセトアミド CAS No. 1178296-97-3](/img/structure/B1487539.png)
2-クロロ-N-[(3-メチル-1,2,4-オキサジアゾール-5-イル)メチル]アセトアミド
概要
説明
2-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a methyl group, and an oxadiazole ring
科学的研究の応用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a tool for studying enzyme inhibition and receptor binding, contributing to the understanding of biological processes.
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.
Industry: In industry, it is utilized in the development of new materials and chemical processes, enhancing the efficiency and sustainability of various industrial applications.
作用機序
Target of Action
Acetamides, on the other hand, are known to have diverse biological activities, including analgesic and anti-inflammatory effects .
Mode of Action
The mode of action of oxadiazoles and acetamides can vary greatly depending on their specific structures and functional groups. Some oxadiazoles act by inhibiting key enzymes in bacterial cell wall synthesis, while others may interact with various receptors or enzymes in the body . Acetamides can also interact with a variety of targets, including enzymes and receptors, to exert their effects .
Biochemical Pathways
Oxadiazoles and acetamides can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Generally, the absorption, distribution, metabolism, and excretion of a compound depend on its chemical structure, as well as various physiological factors .
Result of Action
Based on the known activities of oxadiazoles and acetamides, it could potentially have antibacterial, antiviral, anti-inflammatory, or analgesic effects .
生化学分析
Biochemical Properties
2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules. Additionally, 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can bind to proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
The effects of 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can affect gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with chloroacetic acid in the presence of a suitable catalyst, such as thionyl chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, ensuring consistent quality and yield. The choice of solvent, reaction time, and purification methods are optimized to achieve high purity and efficiency.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a chloroformate derivative.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups to yield derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate; conditions include mild temperatures and acidic environments.
Reduction: Reagents like lithium aluminum hydride; conditions involve anhydrous solvents and low temperatures.
Substitution: Reagents such as amines or alcohols; conditions may vary depending on the desired substitution.
Major Products Formed:
Chloroformate derivatives from oxidation reactions.
Amines from reduction reactions.
Various functionalized derivatives from substitution reactions.
類似化合物との比較
2-Chloro-N-[(2-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
2-Chloro-N-[(4-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
2-Chloro-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Uniqueness: 2-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide stands out due to its specific substitution pattern on the oxadiazole ring, which influences its reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-4-9-6(12-10-4)3-8-5(11)2-7/h2-3H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGKKLGGAKRRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1487469.png)
![2-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1487470.png)

![6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1487473.png)



